molecular formula C11H17NO B1618516 [4-(Diethylamino)phenyl]methanol CAS No. 74974-49-5

[4-(Diethylamino)phenyl]methanol

Cat. No.: B1618516
CAS No.: 74974-49-5
M. Wt: 179.26 g/mol
InChI Key: XBWPETQKXGERGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Diethylamino)phenyl]methanol is a chemical compound of interest in organic synthesis and research applications. It belongs to a class of benzhydrol derivatives known for their utility as building blocks for more complex molecules. Related compounds, such as Bisthis compound, demonstrate the relevance of this structural motif in metal-free synthetic pathways, where they can act as precursors to stabilized carbocations in reactions promoted by fluorinated alcohols like HFIP . This characteristic makes such alcohols valuable intermediates for constructing carbon-carbon bonds, a fundamental step in developing pharmaceuticals, dyes, and functional materials . As a benzylic alcohol derivative, it typically requires specific handling to maintain stability. Standard practices for similar compounds recommend storage in a cool, dark place under an inert atmosphere . Researchers value this compound for exploring new synthetic methodologies and developing novel chemical entities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[4-(diethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPETQKXGERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290517
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74974-49-5
Record name NSC69092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 4-(Diethylamino)benzaldehyde

The most common and widely reported method for preparing [4-(Diethylamino)phenyl]methanol is the reduction of 4-(Diethylamino)benzaldehyde using hydride reagents.

1.1 Sodium Borohydride Reduction

  • Procedure: Sodium borohydride (NaBH4) is added portionwise at 0 °C to a stirred solution of 4-(Diethylamino)benzaldehyde in anhydrous ethanol or methanol. The mixture is allowed to stir at room temperature for approximately 1 hour. The reaction is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization or chromatography.

  • Reaction conditions:

    • Temperature: 0 °C to room temperature
    • Solvent: Absolute ethanol or methanol
    • Molar ratio: Typically 3 equivalents of NaBH4 per aldehyde
    • Time: 1 hour reaction time at room temperature
  • Yield: High yields are reported, often above 90%.

  • Advantages: Mild conditions, high selectivity, and good yields.

  • Reference example: A general protocol used for similar aromatic aldehydes was reported with 91% yield for analogous compounds, indicating applicability to 4-(Diethylamino)benzaldehyde.

Catalytic Hydrogenation of 4-(Diethylamino)benzaldehyde

An industrially scalable method involves catalytic hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C)

  • Procedure: 4-(Diethylamino)benzaldehyde is subjected to hydrogenation under elevated pressure and temperature in the presence of Pd/C catalyst. The aldehyde is reduced to the corresponding benzyl alcohol.

  • Reaction conditions:

    • Solvent: Typically ethanol or methanol
    • Temperature: Elevated (varies, often 40–80 °C)
    • Pressure: Hydrogen gas under pressure (e.g., 1–5 atm or higher)
    • Time: Several hours depending on scale and conditions
  • Advantages: Suitable for large-scale production, environmentally friendly (hydrogen gas as reductant), and high purity product.

  • Reference: Industrial methods mention this approach as efficient and scalable.

Summary Table of Preparation Methods

Method Reagents/Conditions Solvent Temperature Yield (%) Notes
Sodium Borohydride Reduction NaBH4 (3 eq), 4-(Diethylamino)benzaldehyde Ethanol/Methanol 0 °C to RT, 1 h ~90+ Mild, selective, lab-scale
Catalytic Hydrogenation Pd/C catalyst, H2 gas Ethanol/Methanol 40–80 °C, hours High Industrial scale, green reductant
Hydrazone Intermediate Hydrazone formation from aldehyde Acetone Reflux, 1 h Moderate For derivative syntheses
Microwave-assisted synthesis 4-(Diethylamino)benzaldehyde + other reagents 1,2-Dichloroethane 100 °C, 25 min 77% (complex product) For advanced derivatives

Detailed Research Findings and Notes

  • Selectivity and Purity: Sodium borohydride reduction is highly selective for the aldehyde group without affecting the diethylamino substituent, resulting in high purity products suitable for further synthetic applications.

  • Scalability: Catalytic hydrogenation offers a scalable route with fewer chemical waste products, preferred in industrial contexts.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard analytical methods to monitor reaction progress and confirm product identity.

  • Solvent Choice: Polar protic solvents such as ethanol and methanol facilitate the reduction by dissolving both reagents and products effectively.

  • Environmental and Safety Considerations: Sodium borohydride is a relatively safe hydride source but requires careful handling to avoid moisture and release of hydrogen gas. Catalytic hydrogenation requires equipment for handling pressurized hydrogen safely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Diethylamino)phenyl]methanol can undergo oxidation reactions to form . Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents like .

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the diethylamino group directs the incoming electrophile to the para position relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(Diethylamino)benzaldehyde.

    Reduction: 4-(Diethylamino)phenylmethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis
[4-(Diethylamino)phenyl]methanol is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions and condensation reactions, making it valuable in creating more complex molecules.

  • Example Reaction : The compound can be reacted with aldehydes or ketones to form imines or secondary amines, which are crucial in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Antidiabetic and Antioxidant Activities
Recent studies have evaluated the antidiabetic and antioxidant properties of derivatives synthesized from this compound. For instance, compounds derived from this base have shown potential in reducing oxidative stress and improving glucose metabolism.

  • Case Study : A study published in Scientific Reports highlighted the synthesis of halogenated derivatives of this compound, which demonstrated significant antidiabetic effects in vitro .

Dye and Pigment Production

This compound is also employed in the production of dyes and pigments due to its chromophoric properties. It serves as a building block for synthesizing various dye compounds used in textiles and inks.

  • Example Application : The compound is involved in producing solvent dyes like Solvent Blue 4, which are used for coloring plastics and other materials due to their stability and vibrant colors .

Material Science

In material science, this compound is explored for its potential use in creating polymers and coatings that exhibit specific functional properties such as UV stability and improved mechanical strength.

  • Research Insight : Studies have indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing complex organic molecules ,
Pharmaceutical ResearchAntidiabetic and antioxidant properties ,
Dye ProductionUsed as a precursor for solvent dyes ,
Material ScienceEnhances properties of polymers ,

Mechanism of Action

The mechanism of action of [4-(Diethylamino)phenyl]methanol involves its interaction with specific molecular targets. The diethylamino group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [4-(Diethylamino)phenyl]methanol with structurally related aromatic alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Hazard Class Key Applications
This compound C₁₁H₁₇NO 179.26 -N(C₂H₅)₂ (para), -CH₂OH High in organic solvents Not specified Pharmaceutical intermediates
4-(Dimethylamino)phenylmethanol C₁₅H₁₇NO 227.31 -N(CH₃)₂ (para), -C₆H₅ (attached to -CH₂OH) Moderate in polar organics Not specified Fluorescent dyes, ligands
5-[4-(Diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol C₁₄H₂₀N₄S 276.40 -N(C₂H₅)₂ (para), ethyl-triazole-thiol Soluble in alcohols, ethers Irritant (Xi) Antimicrobial agents
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 -C₄H₉ (para), -CH₂OH Low in water Not specified Surfactants, polymer additives
(4-Amino-3-methoxyphenyl)methanol C₈H₁₁NO₂ 153.18 -NH₂, -OCH₃ (meta), -CH₂OH Moderate in DMSO Not specified Antioxidant synthesis
Key Observations:

Substituent Effects: Diethylamino vs. Dimethylamino: The diethylamino group increases lipophilicity compared to dimethylamino, enhancing membrane permeability in drug candidates . Heterocyclic Additions: The triazole-thiol group in ’s compound introduces sulfur-based reactivity and irritant properties, suggesting biological activity modulation . Alkyl Chains: The butyl group in (4-Butylphenyl)methanol reduces polarity, favoring non-aqueous applications .

Solubility Trends: Diethylamino derivatives exhibit higher solubility in organic solvents due to nonpolar substituents, whereas amino-methoxy analogs () show moderate polarity-driven solubility in DMSO .

Biological Activity

[4-(Diethylamino)phenyl]methanol, a compound with the chemical formula C12_{12}H19_{19}NO, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of aldehyde dehydrogenases (ALDHs), which are implicated in various cancers. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

  • Molecular Formula : C12_{12}H19_{19}NO
  • Molecular Weight : 207.29 g/mol
  • Structure : The compound features a phenyl ring substituted with a diethylamino group and a hydroxymethyl group.

Biological Activity Overview

  • Aldehyde Dehydrogenase Inhibition :
    • This compound is recognized as a pan-inhibitor of ALDH isoforms. ALDHs play a significant role in the metabolism of aldehydes and are overexpressed in various tumor types such as prostate cancer. The inhibition of these enzymes has therapeutic implications in cancer treatment .
    • Recent studies have shown that derivatives of this compound exhibit enhanced selectivity and potency against specific ALDH isoforms, particularly ALDH1A3, which is associated with cancer stem cell properties .
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties. Research indicates that it may exhibit protective effects against oxidative stress, contributing to its potential therapeutic applications in metabolic disorders and aging-related diseases .

Table 1: Inhibition Potency of this compound Analogues on ALDH Isoforms

CompoundALDH1A1 IC50_{50} (μM)ALDH1A3 IC50_{50} (μM)Notes
DEAB>200>200Reference compound
Compound 146147Most potent analogue
Compound 187550Higher potency than DEAB
  • The data indicate that analogues of this compound demonstrate significantly lower IC50_{50} values compared to the reference compound DEAB, suggesting enhanced efficacy in inhibiting ALDH activity in prostate cancer cells .

The mechanism by which this compound inhibits ALDH involves binding to the active site of the enzyme, leading to a reversible blockade of its activity. This interaction is facilitated by hydrogen bonds and van der Waals forces between the compound and key amino acids within the enzyme's active site .

Research Findings

  • A study reported that this compound and its analogues could reduce cell viability in prostate cancer cell lines when used alone or in combination with other chemotherapeutic agents like docetaxel, highlighting their potential as adjunct therapies in cancer treatment .
  • Another investigation into the antioxidant properties revealed that this compound could scavenge free radicals, suggesting a protective role against oxidative damage in cellular systems .

Q & A

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in biological assays?

  • Answer : The compound’s tertiary amino group is prone to protonation in acidic media, altering solubility. Accelerated stability studies (e.g., 40°C/75% RH) under varying pH conditions (4–9) identify degradation pathways (e.g., oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Diethylamino)phenyl]methanol
Reactant of Route 2
[4-(Diethylamino)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.